6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-
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Overview
Description
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoxazepine family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the core benzoxazepine structure. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other benzoxazepine derivatives, 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include:
- 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-methyl-
- 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-bromo-1,2,3,4,12,12a-hexahydro-
- 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C13H13F3N2O2 |
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Molecular Weight |
286.25 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-2-9-11(10)20-7-8-6-17-4-5-18(8)12(9)19/h1-3,8,17H,4-7H2 |
InChI Key |
WUAYNXWFCAAFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)COC3=C(C2=O)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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